molecular formula C11H12N2O B15247170 (5,6-Dihydropyrimidin-1(4H)-yl)(phenyl)methanone CAS No. 856974-06-6

(5,6-Dihydropyrimidin-1(4H)-yl)(phenyl)methanone

Cat. No.: B15247170
CAS No.: 856974-06-6
M. Wt: 188.23 g/mol
InChI Key: KXAJRKFUQJSBJV-UHFFFAOYSA-N
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Description

(5,6-Dihydropyrimidin-1(4H)-yl)(phenyl)methanone is an organic compound that features a dihydropyrimidine ring fused with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Dihydropyrimidin-1(4H)-yl)(phenyl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-keto ester with urea in the presence of an acid catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and dehydration, to form the desired dihydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5,6-Dihydropyrimidin-1(4H)-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives with different substitution patterns.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like halogens or nitrating agents in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4,6-trione derivatives, while reduction can produce various dihydropyrimidine derivatives.

Scientific Research Applications

(5,6-Dihydropyrimidin-1(4H)-yl)(phenyl)methanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of (5,6-Dihydropyrimidin-1(4H)-yl)(phenyl)methanone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine: A simpler analog with a similar ring structure but without the phenyl group.

    Dihydropyrimidine: Compounds with similar dihydropyrimidine rings but different substituents.

    Phenylpyrimidine: Compounds where the phenyl group is directly attached to the pyrimidine ring.

Uniqueness

(5,6-Dihydropyrimidin-1(4H)-yl)(phenyl)methanone is unique due to its specific combination of a dihydropyrimidine ring and a phenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

5,6-dihydro-4H-pyrimidin-1-yl(phenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-11(10-5-2-1-3-6-10)13-8-4-7-12-9-13/h1-3,5-6,9H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAJRKFUQJSBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=CN(C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501231320
Record name Methanone, (5,6-dihydro-1(4H)-pyrimidinyl)phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501231320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856974-06-6
Record name Methanone, (5,6-dihydro-1(4H)-pyrimidinyl)phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856974-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (5,6-dihydro-1(4H)-pyrimidinyl)phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501231320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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